
2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability and resistance to degradation. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester typically involves the reaction of 2,3-difluorophenol with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated drugs.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. This interaction can lead to changes in cellular pathways and processes, making the compound useful in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Difluorophenoxy)acetic acid: This compound is similar in structure but lacks the additional fluorine atoms present in 2-(2,3-Difluorophenoxy)-2,2-difluoroacetic acid fluoro ester.
Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate: Another fluorinated compound with different functional groups and applications.
Uniqueness
This compound is unique due to its multiple fluorine atoms, which confer high thermal stability and resistance to degradation. These properties make it particularly valuable in applications where stability and durability are essential.
Properties
Molecular Formula |
C8H3F5O3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
fluoro 2-(2,3-difluorophenoxy)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H3F5O3/c9-4-2-1-3-5(6(4)10)15-8(11,12)7(14)16-13/h1-3H |
InChI Key |
WRHOCWIWRZBDTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC(C(=O)OF)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


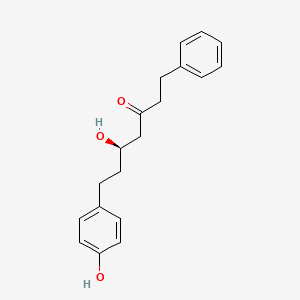
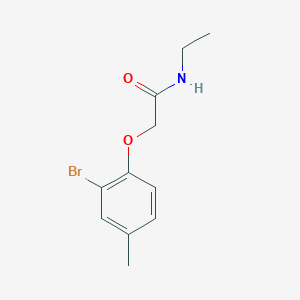


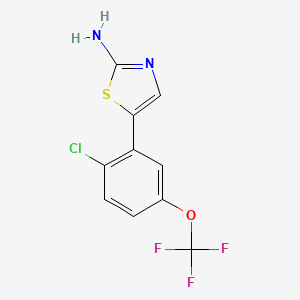

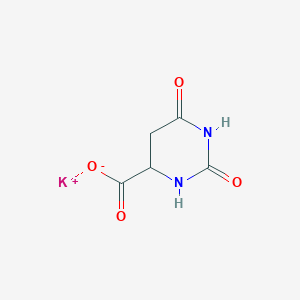
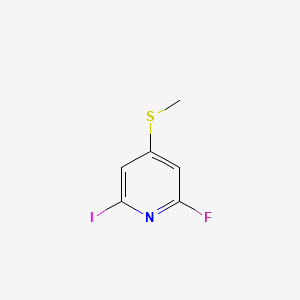

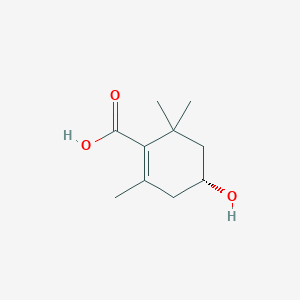
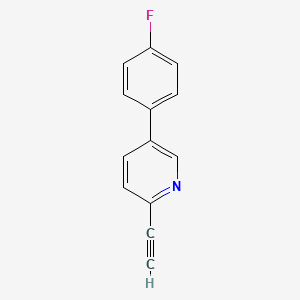

![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)
